1-(4-bromophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(4-BROMOPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a bromophenyl group, a phenoxyethyl group, and a benzodiazolyl group attached to a pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: Starting from o-phenylenediamine and an appropriate carboxylic acid or its derivative.
Attachment of the Phenoxyethyl Group: This can be achieved through nucleophilic substitution reactions.
Formation of the Pyrrolidinone Ring: This step might involve cyclization reactions using suitable precursors.
Introduction of the Bromophenyl Group: This can be done via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the bromophenyl and benzodiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.
Materials Science: In the development of new materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BROMOPHENYL)-4-[1-(2-ETHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
- 1-(4-CHLOROPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
Uniqueness
1-(4-BROMOPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H22BrN3O2 |
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Molecular Weight |
476.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H22BrN3O2/c26-19-10-12-20(13-11-19)29-17-18(16-24(29)30)25-27-22-8-4-5-9-23(22)28(25)14-15-31-21-6-2-1-3-7-21/h1-13,18H,14-17H2 |
InChI Key |
RKVFTLYICPMKSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |
Origin of Product |
United States |
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